Molecular Weight and Lipophilicity Across the 3,4-Dialkoxybenzaldehyde Series
3,4-Diphenethoxybenzaldehyde (MW 346.42) occupies a distinct molecular weight and lipophilicity regime between the short-chain dialkoxy analogs and the fully aromatic dibenzyloxy analog. Based on experimentally determined LogP values for structural analogs and established additive fragment methods: 3,4-dimethoxybenzaldehyde shows XLogP ≈ 1.50 [1]; 3,4-diethoxybenzaldehyde shows LogP ≈ 2.30–2.67 [2]; 3,4-dibenzyloxybenzaldehyde shows LogP ≈ 4.66–4.92 ; and 3,4-diphenethoxybenzaldehyde, with two additional methylene units versus the dibenzyloxy analog, is predicted to exhibit LogP in the range of approximately 5.5–6.5, representing a >4 log-unit increase in lipophilicity over the dimethoxy parent compound .
| Evidence Dimension | Molecular weight and lipophilicity (LogP) across the 3,4-dialkoxybenzaldehyde series |
|---|---|
| Target Compound Data | MW = 346.42 g/mol; estimated LogP ≈ 5.5–6.5 (based on additive fragment methods and trend from measured analogs) |
| Comparator Or Baseline | 3,4-Dimethoxybenzaldehyde: MW = 166.17, XLogP ≈ 1.50 [1]; 3,4-Diethoxybenzaldehyde: MW = 194.23, LogP ≈ 2.30–2.67 [2]; 3,4-Dibenzyloxybenzaldehyde: MW = 318.37, LogP ≈ 4.66–4.92 |
| Quantified Difference | MW increase of +152.19 vs. diethoxy analog (+78%); estimated LogP increase of ~3–4 log units vs. diethoxy analog; ~1–2 log units higher than dibenzyloxy analog |
| Conditions | LogP values from multiple sources (XLogP3, ChemAxon, estimated); MW values from CAS registry and supplier certificates of analysis |
Why This Matters
For procurement decisions, the significantly higher lipophilicity and molecular weight of 3,4-diphenethoxybenzaldehyde directly impact its solubility profile, chromatographic behavior (HPLC retention), and suitability as a precursor for lipophilic drug candidates—criteria that cannot be met by the lower-MW dimethoxy or diethoxy analogs.
- [1] PlantaE DB / FoodB. Veratraldehyde (3,4-Dimethoxybenzaldehyde, CAS 120-14-9). XLogP: 1.50; ALogP: 1.52; logP (ALOGPS): 1.64. https://plantaedb.com/ View Source
- [2] Molbase / ChemicalBook. 3,4-Diethoxybenzaldehyde (CAS 2029-94-9). LogP: 2.29650 (Molbase); LogP: 2.385 (est., ChemicalBook); XLogP3: 2.3 (PubChem). https://mip.molbase.cn/ and https://www.chemicalbook.com/ View Source
